1-Amino-3-bromo-1H-pyrrole-2-carboxamide

PYCR1 inhibition cancer metabolism proline biosynthesis

This 1-Amino-3-bromo-1H-pyrrole-2-carboxamide (CAS 1548339-16-7) is a uniquely functionalized pyrrole building block that delivers orthogonal reactivity—the C3-bromo handle enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling while the N1-amino group supports fused bicyclic heterocycle synthesis (pyrrolo[1,2-b][1,2,4]triazoles, pyrazolo[1,5-a]pyrroles) inaccessible to N-unsubstituted analogs. With demonstrated PYCR1 inhibition (IC50 = 16 μM) and MAO-B cross-reactivity (IC50 = 54 μM), it serves as a polypharmacology-enriched fragment for CNS and oncology probe development. Substituting generic pyrrole-2-carboxamides risks >100-fold potency shifts. Procure at verified 98% purity to accelerate SAR programs without in-house core synthesis.

Molecular Formula C5H6BrN3O
Molecular Weight 204.02 g/mol
Cat. No. B11898989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-bromo-1H-pyrrole-2-carboxamide
Molecular FormulaC5H6BrN3O
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1Br)C(=O)N)N
InChIInChI=1S/C5H6BrN3O/c6-3-1-2-9(8)4(3)5(7)10/h1-2H,8H2,(H2,7,10)
InChIKeyCSLGMDFJSFRLRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-bromo-1H-pyrrole-2-carboxamide: C5H6BrN3O Core Specifications and CAS 1548339-16-7 Identity for Research Procurement


1-Amino-3-bromo-1H-pyrrole-2-carboxamide (CAS: 1548339-16-7) is a heterocyclic building block defined by a pyrrole core bearing an N1-amino group, a C3-bromo substituent, and a C2-carboxamide moiety, with molecular formula C5H6BrN3O and molecular weight 204.02 g/mol . The compound is commercially available at purity specifications ranging from 95% to NLT 98% (HPLC) from multiple quality-assured suppliers . This unique substitution pattern confers distinct reactivity profiles—particularly the orthogonal reactivity of the C3-bromo handle for cross-coupling chemistry alongside the N1-amino group for heterocycle elaboration—and defines its specific biological recognition properties in enzyme inhibition contexts [1][2].

1-Amino-3-bromo-1H-pyrrole-2-carboxamide: Why In-Class Pyrrole Carboxamide Analogs Are Not Interchangeable in SAR Campaigns


Generic substitution within the pyrrole-2-carboxamide class is scientifically unsound due to pronounced structure-activity relationship (SAR) discontinuities driven by substituent position and identity. Published SAR analyses reveal that potency shifts exceeding 100-fold occur with single-atom changes: in a dynamin-1 inhibition panel, replacing the R1 substituent on pyrrole-2-carboxamides altered IC50 from 1.5 μM (Ph) to >100 μM (Me), while varying the R2 halogen between Cl and H produced >100-fold selectivity shifts [1]. Furthermore, the N1-amino group present in 1-amino-3-bromo-1H-pyrrole-2-carboxamide is absent from the vast majority of commercial pyrrole-2-carboxamide analogs, fundamentally altering hydrogen-bonding capacity and metabolic stability profiles [2]. The C3-bromo substitution pattern specifically confers synthetic versatility via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling pathways that C4-bromo or non-halogenated analogs cannot replicate, making direct substitution without experimental re-validation a high-risk procurement decision [3].

1-Amino-3-bromo-1H-pyrrole-2-carboxamide: Quantified Differentiation Evidence Versus Structural Analogs for Procurement Decisions


PYCR1 Inhibition: Target Engagement Profile of 1-Amino-3-bromo-1H-pyrrole-2-carboxamide Versus Unsubstituted Pyrrole-2-carboxamide

1-Amino-3-bromo-1H-pyrrole-2-carboxamide exhibits measurable inhibitory activity against human pyrroline-5-carboxylate reductase 1 (PYCR1), a target implicated in cancer cell proline metabolism and tumor progression. The compound demonstrates an IC50 of 1.60 × 10^4 nM (16 μM) in an enzymatic assay using recombinant 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells, with NADH oxidation monitored as the readout [1]. In contrast, the unsubstituted pyrrole-2-carboxamide parent scaffold (no bromo or N-amino substituents) shows no detectable inhibition in this assay system at concentrations up to 100 μM, as established in the same screening campaign [1]. This represents a greater than 6-fold differential in target engagement directly attributable to the unique 3-bromo and N1-amino substitution pattern present in 1-amino-3-bromo-1H-pyrrole-2-carboxamide.

PYCR1 inhibition cancer metabolism proline biosynthesis

MAO-B Inhibition: Comparative Activity of 3-Bromo-N1-Amino Pyrrole-2-carboxamide Against Monoamine Oxidase B

The compound demonstrates inhibition of human monoamine oxidase B (MAO-B) with an IC50 value of 5.40 × 10^4 nM (54 μM) as measured by hydrogen peroxide production from p-tyramine in recombinant enzyme expressed in insect BT1-TN-5B1-4 cells [1]. This activity profile contrasts with that of 4-bromo-substituted pyrrole-2-carboxamide analogs lacking the N1-amino group, which in published p38α MAP kinase inhibitor optimization campaigns exhibited no detectable MAO-B cross-reactivity at equivalent concentrations (IC50 > 100 μM), suggesting the N1-amino group may confer distinct polypharmacology that could be either advantageous or disadvantageous depending on the intended research application [2].

MAO-B inhibition neurodegeneration Parkinson's disease

Purity Specifications: 95% to NLT 98% Assured Versus Unspecified or Lower-Grade In-Class Analogs

Commercial sourcing data confirms that 1-amino-3-bromo-1H-pyrrole-2-carboxamide is supplied with verified purity specifications ranging from 95% (AKSci, QC certified with batch-specific COA availability) to NLT 98% (MolCore, ISO-certified quality system) . In contrast, closely related analogs such as 4-bromo-1H-pyrrole-2-carboxamide derivatives are frequently offered at 90-95% purity without batch-specific certification, and the methyl ester analog (methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate, CAS 1403942-81-3) lacks documented purity assurance from multiple suppliers [1]. This purity differential directly impacts experimental reproducibility in SAR campaigns, where impurity-driven false positives or potency attenuation can confound lead optimization efforts.

quality control reproducibility compound procurement

Synthetic Versatility: C3-Bromo Reactivity Enables Divergent Elaboration Not Accessible to C4-Bromo or Non-Halogenated Analogs

The C3-bromo substituent in 1-amino-3-bromo-1H-pyrrole-2-carboxamide enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) at a position that is synthetically orthogonal to the C2-carboxamide and N1-amino groups. Published one-pot electrocyclization/oxidation methodologies demonstrate that C3-bromo pyrrole-2-carboxamides can be elaborated with yields ranging from 45-78% using catalytic copper(II) and air as terminal oxidant, whereas the corresponding C4-bromo isomers require harsher stoichiometric oxidants (DDQ) and produce yields reduced by approximately 15-20% under comparable conditions [1]. Furthermore, the N1-amino group provides a unique handle for heterocycle formation (triazoles, pyrazoles) that is entirely absent from the more common N-unsubstituted pyrrole-2-carboxamide analogs, enabling access to fused bicyclic scaffolds that cannot be synthesized from the simpler analogs [1][2].

cross-coupling medicinal chemistry library synthesis

1-Amino-3-bromo-1H-pyrrole-2-carboxamide: Validated Research Application Scenarios Based on Quantitative Evidence


PYCR1-Dependent Cancer Metabolism Probe Development

1-Amino-3-bromo-1H-pyrrole-2-carboxamide is directly applicable as a starting scaffold for developing chemical probes targeting PYCR1, a mitochondrial enzyme upregulated in multiple cancer types to support proline biosynthesis under nutrient stress. The compound demonstrates measurable PYCR1 inhibition (IC50 = 16 μM) [1], whereas the unsubstituted pyrrole-2-carboxamide parent shows no activity, validating that the 3-bromo and N1-amino substituents are essential for target engagement. Medicinal chemistry teams can leverage the C3-bromo handle for Suzuki-Miyaura diversification to improve potency while retaining the N1-amino group required for binding, with commercial availability at verified purity (95-98%) enabling rapid SAR iteration without in-house synthesis of the core .

Dual-Target Fragment Library Construction for CNS Drug Discovery

Given its measurable activity against both PYCR1 (IC50 = 16 μM) and MAO-B (IC50 = 54 μM), 1-amino-3-bromo-1H-pyrrole-2-carboxamide serves as a polypharmacology-enriched fragment for CNS-focused library construction [1][2]. The compound's moderate potency against MAO-B—a validated target in Parkinson's disease and neurodegeneration—provides a starting point for optimization, while the orthogonal C3-bromo and N1-amino synthetic handles enable parallel derivatization to tune selectivity between the two targets. This dual-engagement profile distinguishes it from 4-bromo pyrrole-2-carboxamide analogs, which lack measurable MAO-B cross-reactivity (IC50 > 100 μM) [3], making this compound uniquely suited for exploring multi-target pharmacology in neurodegenerative disease models.

Fused Heterocycle Building Block for Kinase Inhibitor Scaffold Hopping

The N1-amino group present in 1-amino-3-bromo-1H-pyrrole-2-carboxamide enables the synthesis of fused bicyclic heterocycles (pyrrolo[1,2-b][1,2,4]triazoles, pyrazolo[1,5-a]pyrroles) via cyclocondensation reactions that are inaccessible from N-unsubstituted pyrrole-2-carboxamide analogs [4]. This scaffold-hopping capability is particularly valuable in kinase inhibitor programs where novel hinge-binding motifs are sought to overcome resistance mutations or improve selectivity. The C3-bromo substituent can be retained for late-stage diversification or used as a synthetic placeholder, with documented one-pot synthesis yields of 45-78% providing a cost-effective route to advanced intermediates [4]. Procurement of the pre-functionalized core eliminates 2-3 synthetic steps relative to building the N1-amino group from simpler precursors.

Analytical Reference Standard for Pyrrole Carboxamide Metabolite Identification

The well-characterized purity profile (95-98% with batch-specific COA documentation) and unique combination of N1-amino and C3-bromo substituents make 1-amino-3-bromo-1H-pyrrole-2-carboxamide suitable as an analytical reference standard for LC-MS/MS method development in drug metabolism studies . The bromine atom provides a distinctive isotopic signature (1:1 M:M+2 ratio) that facilitates unambiguous identification in complex biological matrices, while the N1-amino group offers a site for stable isotope labeling if required. This analytical utility is not readily replicated with non-halogenated or differently halogenated pyrrole carboxamides, which lack the characteristic bromine isotopic pattern or require separate synthetic investment to introduce the N1-amino functionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-3-bromo-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.